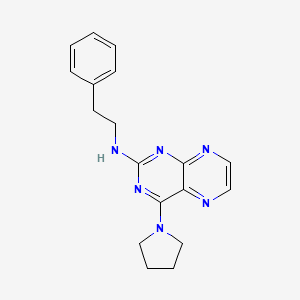![molecular formula C22H16Br2N4O B12200577 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12200577.png)
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromophenyl groups and a pyrido[1,2-a]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 4-bromobenzaldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the desired pyrido[1,2-a]pyrimidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl groups, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Another bromophenyl-containing heterocyclic compound with antimicrobial and anticancer properties.
4-bromophenylacetic acid: A simpler bromophenyl derivative used in organic synthesis.
Uniqueness
2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which allows for multiple functionalizations and diverse chemical reactivity.
Properties
Molecular Formula |
C22H16Br2N4O |
|---|---|
Molecular Weight |
512.2 g/mol |
IUPAC Name |
2-(4-bromoanilino)-3-[(4-bromophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H16Br2N4O/c1-14-3-2-12-28-21(14)27-20(26-18-10-6-16(24)7-11-18)19(22(28)29)13-25-17-8-4-15(23)5-9-17/h2-13,26H,1H3 |
InChI Key |
JLTIXEHZNNLDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridin-2-amine](/img/structure/B12200496.png)



![7-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12200532.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-acetyl-3-fluorophenylalaninate](/img/new.no-structure.jpg)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12200549.png)
![N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12200556.png)
![7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12200557.png)
![1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12200565.png)

![N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12200582.png)
